

# The Discovery and Developmental History of Mofegiline (MDL 72974): A Technical Guide

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## Compound of Interest

Compound Name: Mofegiline

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## Abstract

**Mofegiline** (MDL 72974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the pathophysiology of neurodegenerative disorders. Developed by the Merrell-Dow Research Institute in the 1980s, **Mofegiline** was initially investigated for its therapeutic potential in Parkinson's disease and Alzheimer's disease. [1] Although it demonstrated a promising preclinical and early clinical profile, its development was ultimately discontinued, and it was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of **Mofegiline**, presenting key quantitative data, detailed experimental protocols, and visual representations of its biochemical interactions and experimental workflows.

## Introduction: The Rationale for MAO-B Inhibition

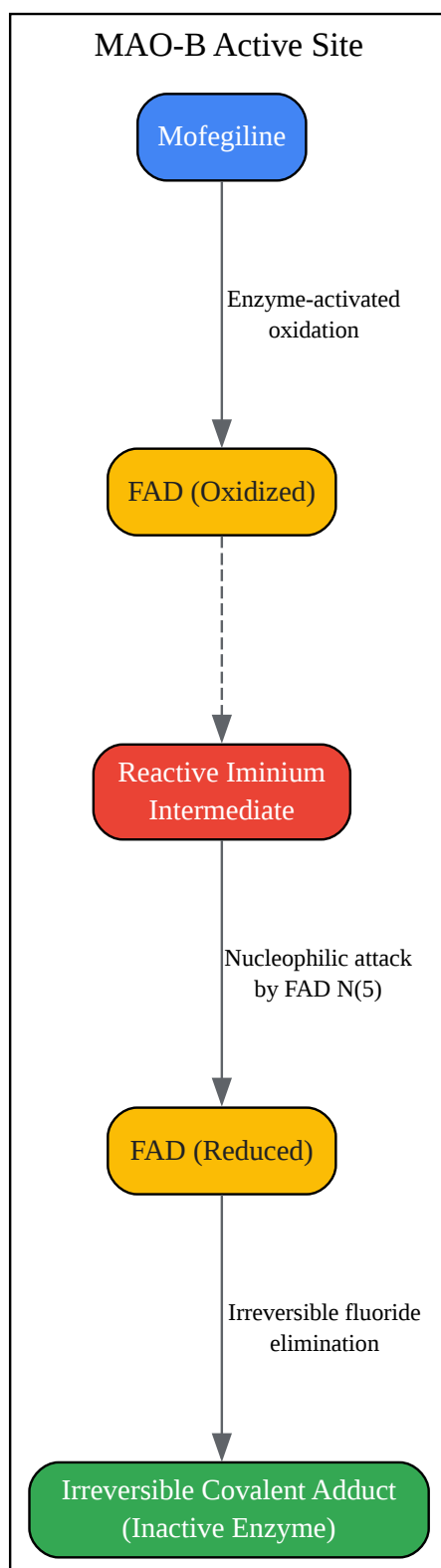
Monoamine oxidase B is a flavin-dependent enzyme located on the outer mitochondrial membrane, where it plays a crucial role in the catabolism of monoamine neurotransmitters, particularly dopamine.[1] Increased MAO-B activity with aging is linked to the progression of neurodegenerative diseases such as Parkinson's and Alzheimer's.[1] By inhibiting MAO-B, the degradation of dopamine is reduced, leading to increased synaptic availability of this vital neurotransmitter. This mechanism forms the therapeutic basis for the use of MAO-B inhibitors in managing the motor symptoms of Parkinson's disease.

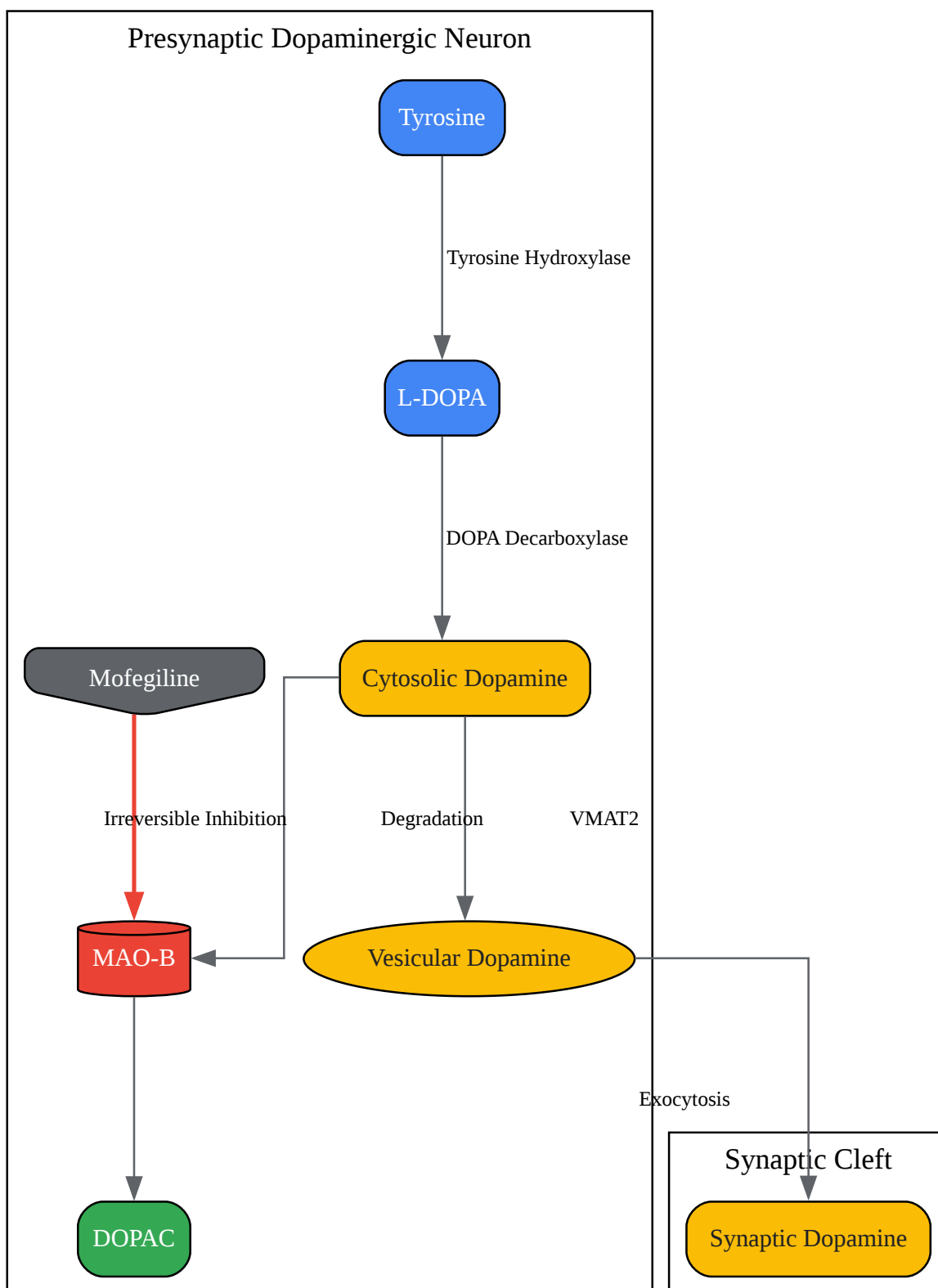
## Discovery and Development of Mofegiline

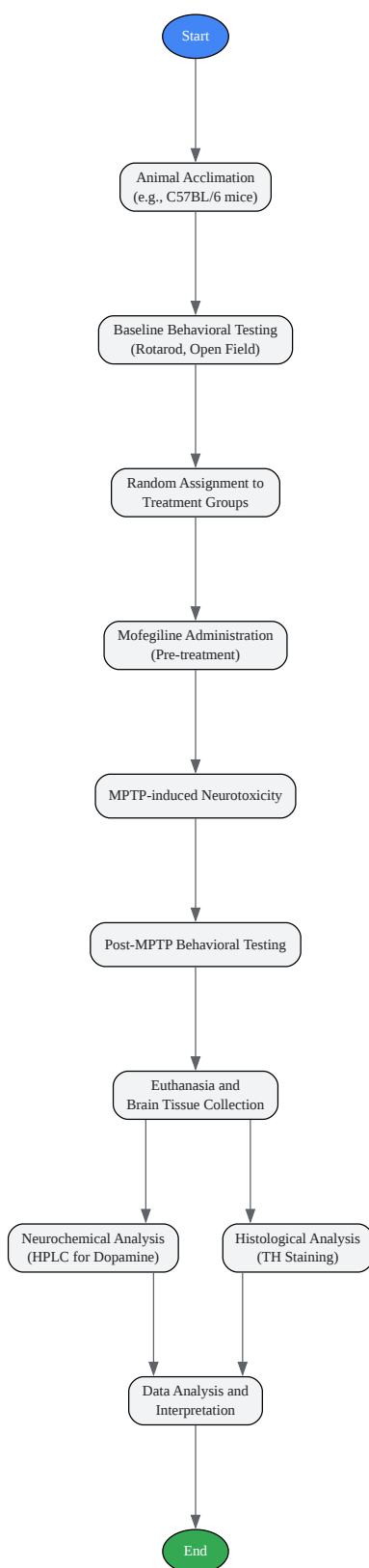
**Mofegiline** was designed as a selective, mechanism-based irreversible inhibitor of MAO-B.[2] Its development was part of a broader effort to create MAO-B inhibitors with improved selectivity and safety profiles compared to earlier, non-selective MAO inhibitors, which were associated with a significant risk of hypertensive crisis (the "cheese effect"). Preclinical studies demonstrated **Mofegiline**'s high potency and selectivity for MAO-B over MAO-A.[2] In addition to its primary target, **Mofegiline** was also found to be a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), suggesting potential anti-inflammatory properties.[3][4]

## Mechanism of Action

**Mofegiline** is an enzyme-activated, irreversible inhibitor of MAO-B.[5] The inhibition process occurs in a single catalytic turnover.[1] The proposed mechanism involves the oxidation of **Mofegiline** by the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site, which generates a reactive iminium intermediate.[1][5] This intermediate then undergoes a nucleophilic attack by the N(5) of the reduced flavin, followed by the irreversible elimination of a fluoride ion, resulting in the formation of a covalent adduct between **Mofegiline** and the FAD cofactor.[1] This covalent modification permanently inactivates the enzyme.[1]







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